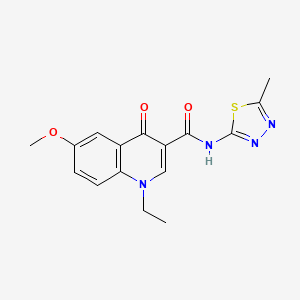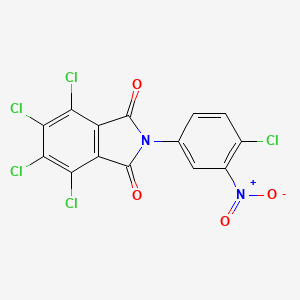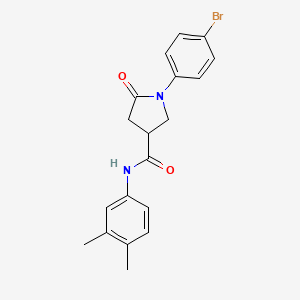![molecular formula C15H16ClN3O4S B4948705 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide, also known as SN-38, is a potent anticancer drug that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a chemotherapeutic drug that is used in the treatment of colorectal cancer. SN-38 is a topoisomerase I inhibitor that works by preventing the replication of cancer cells.
Mechanism of Action
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication. Topoisomerase I cleaves the DNA strand to allow for replication, and this compound prevents the re-ligation of the cleaved DNA strand, leading to DNA damage and cell death. This compound has been shown to be highly effective against cancer cells that are rapidly dividing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is a highly potent drug that is effective against a wide range of cancers. However, it also has some limitations for lab experiments. This compound is highly toxic and requires specialized equipment and expertise for handling. In addition, this compound has a short half-life, which makes it difficult to maintain therapeutic levels in the body.
Future Directions
There are a number of future directions for research on N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide. One area of research is the development of targeted drug delivery systems for this compound, which would allow for more effective and less toxic treatment of cancer. Another area of research is the development of combination therapies that include this compound, which could enhance the efficacy of other chemotherapeutic drugs. Additionally, there is ongoing research into the mechanisms of resistance to this compound, which could lead to the development of new strategies for overcoming resistance and improving treatment outcomes.
Synthesis Methods
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is synthesized from irinotecan, which is a prodrug that is converted to this compound in the liver. Irinotecan is first hydrolyzed by carboxylesterase to form the active metabolite, this compound. This compound is then conjugated with glucuronic acid to form N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamideG, which is inactive. This compound is a highly potent drug, and its synthesis requires specialized equipment and expertise.
Scientific Research Applications
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including colorectal, lung, breast, ovarian, and pancreatic cancer. This compound has also been studied for its potential use in combination with other chemotherapeutic drugs to enhance their efficacy. In addition, this compound has been studied for its use in targeted drug delivery systems, such as liposomes and nanoparticles.
Properties
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-11-2-5-13(6-3-11)24(22,23)18-9-8-17-14-10-12(16)4-7-15(14)19(20)21/h2-7,10,17-18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAZYXJWPJRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)

![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
